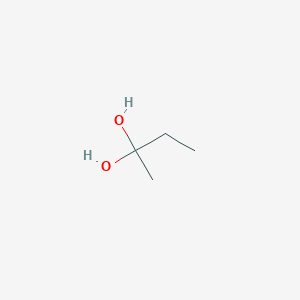
Propanediol, methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanediol, methyl-: , also known as 2-methyl-1,3-propanediol, is a glycol belonging to the class of alkane diols. It is a clear, colorless liquid with excellent solubilizing and moisturizing properties. This compound is widely used in cosmetics and personal care products due to its antimicrobial properties and ability to enhance the absorption of other ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions:
From Allyl Alcohol: Propanediol, methyl- is commercially synthesized from allyl alcohol through a two-step chemical reaction. The raw material propylene oxide is isomerized to allyl alcohol in the first step.
Industrial Production Methods:
Glycerol Hydrogenolysis: This method involves the hydrogenolysis of glycerol using a copper zinc oxide hydrogenation catalyst to produce 1,3-propanediol.
Aqueous Phase Reforming: This process uses aqueous phase reforming of glycerol with heterogenous catalysts to produce high yields of 1,2-propanediol and 1,3-propanediol.
Chemical Reactions Analysis
Types of Reactions:
Hydrogenation: The compound can be hydrogenated to produce various diols.
Common Reagents and Conditions:
Oxidative Esterification: Uses molecular oxygen and titania-supported gold-palladium catalysts.
Hydrogenation: Involves the use of copper zinc oxide hydrogenation catalysts.
Major Products Formed:
Methyl 3-hydroxypropionate: Formed during oxidative esterification.
1,4-Butanediol and 2-methyl-1,3-propanediol: Formed during hydrogenation.
Scientific Research Applications
Chemistry:
- Used as a solvent and antimicrobial agent in cosmetics and personal care products .
- Acts as a monomer in the production of bio-based polyesters for resin applications .
Biology:
Medicine:
Industry:
Mechanism of Action
Propanediol, methyl- primarily acts as a solvent, enhancing the absorption and efficacy of other ingredients in formulations. It works by distributing ingredients evenly and boosting the action of preservatives . In microbial biosynthesis, it involves key enzymes such as l-fucose/rhamnose isomerase, l-fuculokinase/rhamnulokinase, and propanediol oxidoreductase .
Comparison with Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Used in the production of polyesters and has different production methods compared to 2-methyl-1,3-propanediol.
Uniqueness:
Properties
CAS No. |
799775-81-8 |
|---|---|
Molecular Formula |
C4H10O2 |
Molecular Weight |
90.12 g/mol |
IUPAC Name |
butane-2,2-diol |
InChI |
InChI=1S/C4H10O2/c1-3-4(2,5)6/h5-6H,3H2,1-2H3 |
InChI Key |
GZSSFSARCMSPPW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


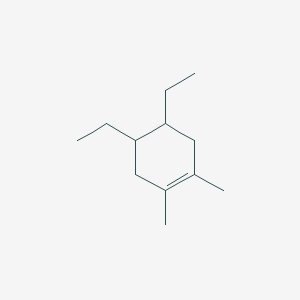
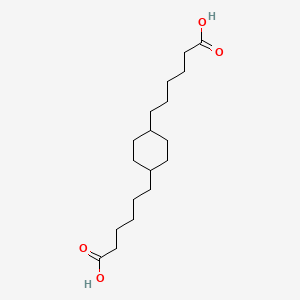
![1H,5H-Imidazo[1,5-C][1,3,5]oxadiazepine](/img/structure/B12530820.png)
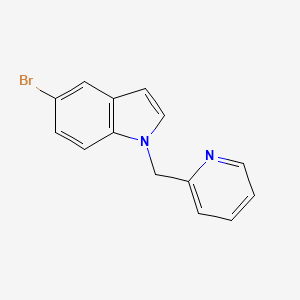
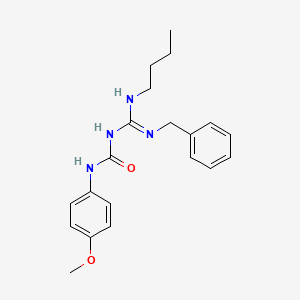
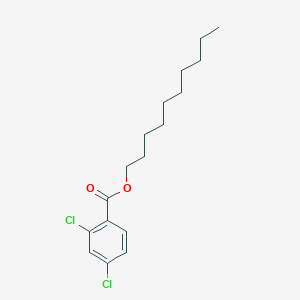
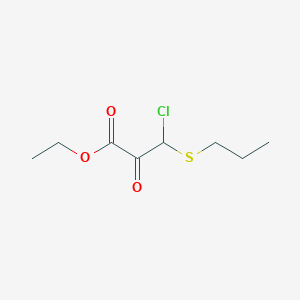
![2,4-Bis[(4-nitrophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12530845.png)
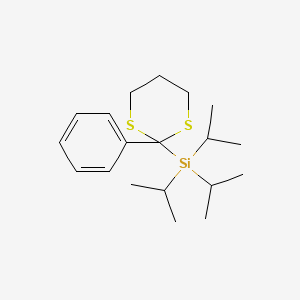
![L-Proline, 4-hydroxy-5-[(phenylmethoxy)methyl]-, (4S,5R)-](/img/structure/B12530856.png)
![Methyl 3-[3-methoxy-4-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12530866.png)
![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)
![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
